![molecular formula C14H17N3O5S B11260088 ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260088.png)
ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of ethyl 3-aminopyrazole-5-carboxylate with 4-ethoxybenzenesulfonyl chloride . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions::- Reactants: Ethyl 3-aminopyrazole-5-carboxylate , 4-ethoxybenzenesulfonyl chloride
- Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
- Temperature: Room temperature or slightly elevated
- Catalyst: Base (e.g., triethylamine)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and scalability is essential.
Análisis De Reacciones Químicas
Reactions::
Nucleophilic Substitution: Key step in the synthesis
Ester Hydrolysis: Conversion of the ester group to the corresponding carboxylic acid
Amide Formation: Sulfonamide group formation
Base: Used for deprotonation and nucleophilic attack
Acid: For ester hydrolysis
Thionyl Chloride: Converts carboxylic acid to acyl chloride
Ammonia or Amine: For sulfonamide formation
Major Products:: The primary product is ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate .
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: Potential as an antiviral, anti-inflammatory, and antitubercular agent
Chemistry: Building block for designing novel derivatives
Biology: Investigating its effects on cellular pathways
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate stands out for its unique structure, other indole derivatives, such as tryptophan and indole-3-acetic acid, share the same parent nucleus.
Propiedades
Fórmula molecular |
C14H17N3O5S |
|---|---|
Peso molecular |
339.37 g/mol |
Nombre IUPAC |
ethyl 5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H17N3O5S/c1-3-21-11-7-5-10(6-8-11)17-23(19,20)13-9-12(15-16-13)14(18)22-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16) |
Clave InChI |
HRAJVRKCBPAIRE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


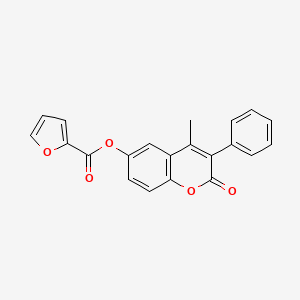
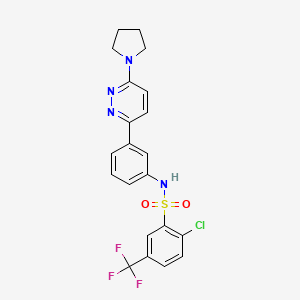
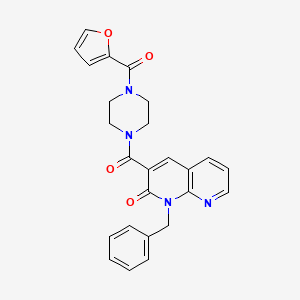
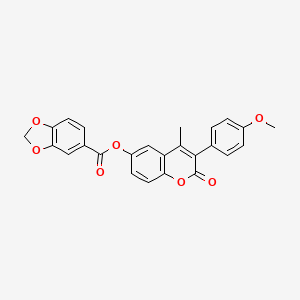
![3-benzyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260042.png)
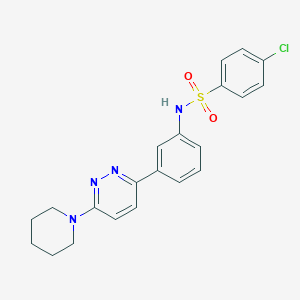
![3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260045.png)
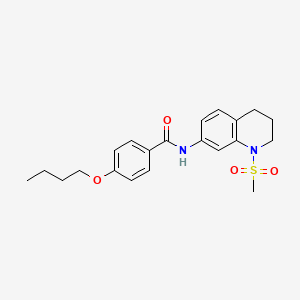
![1-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11260053.png)
![N-(2-chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260057.png)

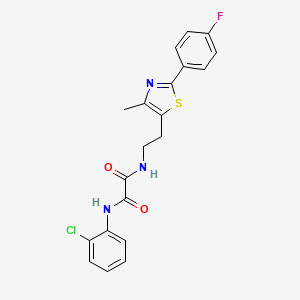
![3-(3,5-Dimethoxyphenyl)-1-[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11260080.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B11260085.png)
